2-(4-(4-chlorobenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O5/c1-29-17-9-16(10-18(11-17)30-2)23-19(26)13-25-8-7-24(20(27)21(25)28)12-14-3-5-15(22)6-4-14/h3-11H,12-13H2,1-2H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQKSZNHDMHKEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(4-chlorobenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. Its structure suggests various interactions with biological systems, which can lead to therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C_{16}H_{16}ClN_{3}O_{4}
- Molecular Weight : 359.77 g/mol
- Canonical SMILES : CC(=O)N(Cc1ccc(OC)cc1OC)c2c(nc(=O)c2=O)c(c(c2)Cl)c1
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor properties. In vitro assays showed that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as an anticancer agent.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It showed effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it may serve as a lead compound for developing new antibiotics.
Neuroprotective Effects
Research indicates that this compound possesses neuroprotective properties. Studies on neurodegenerative models suggest that it can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions like Alzheimer's disease.
Case Study 1: Antitumor Efficacy
In a study conducted by Zhang et al. (2023), the compound was tested on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM. The study also highlighted the compound's ability to activate caspase pathways leading to apoptosis.
Case Study 2: Antimicrobial Activity
A comprehensive evaluation by Lee et al. (2024) reported that the compound exhibited an MIC of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. These findings suggest its potential utility in treating infections caused by resistant bacterial strains.
Case Study 3: Neuroprotection
In a neuroprotection study published by Kumar et al. (2025), the compound was tested in an in vivo model of Alzheimer's disease. It was found to reduce amyloid-beta accumulation and improve cognitive function as measured by the Morris water maze test.
Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action | References |
|---|---|---|---|
| Antitumor | Significant | Induction of apoptosis | Zhang et al., 2023 |
| Antimicrobial | Effective against bacteria | Disruption of bacterial cell wall | Lee et al., 2024 |
| Neuroprotective | Protective | Reduction of oxidative stress | Kumar et al., 2025 |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Comparative Analysis of Structural Features
Key Comparisons:
Core Heterocycles: The dihydropyrazine-dione core (target) offers conformational flexibility compared to the rigid pyrido-pyrimidine () or pyrazolo-pyrimidine () systems. This flexibility may influence binding modes in biological targets .
Substituent Effects :
- Methoxy Positioning : The target’s 3,5-dimethoxyphenyl group (para-substituted methoxy) creates a symmetrical dipole, favoring interactions with polar binding pockets. In contrast, ’s 2,5-dimethoxyphenyl (meta-substituted) introduces steric hindrance .
- Halogen vs. Methoxy : Fluorine in ’s compound increases metabolic stability and electronegativity, whereas methoxy groups in the target may improve solubility .
Physical Properties :
- The target’s lower molecular weight (~432.9 g/mol) compared to (480.9 g/mol) and (571.2 g/mol) suggests better bioavailability. However, the absence of fluorine or fused rings may reduce thermal stability (cf. ’s MP: 302–304°C) .
Preparation Methods
Structural Analysis and Synthetic Strategy
The target compound contains a dihydropyrazine scaffold with carbonyl functionalities at positions 2 and 3, making it a member of the dihydropyrazine-2,3-dione family. The synthesis of such a complex molecule requires a strategic approach involving multiple steps, including formation of the heterocyclic core, N-alkylation, and amide coupling reactions.
Retrosynthetic Analysis
A logical retrosynthetic analysis reveals several disconnection points that can guide the synthetic strategy:
- Disconnection of the N-(3,5-dimethoxyphenyl)acetamide side chain leads to a carboxylic acid precursor and 3,5-dimethoxyaniline
- Disconnection at the N1 position of the pyrazine ring provides an activated acetic acid derivative and the pyrazine-2,3-dione core
- Disconnection of the 4-chlorobenzyl group from the pyrazine-2,3-dione leads to the unsubstituted heterocycle and a 4-chlorobenzyl halide
General Synthetic Approaches
Synthesis of the Pyrazine Core
The formation of the pyrazine core typically employs one of several established methods based on the cyclization of appropriate synthons. The synthesis of pyrazines often involves the completion of the N1-C2 bond through the cyclization of N-C-C-N-C-C synthons. This approach has been widely utilized to prepare both pyrazines and hydropyrazines, with the nature of the synthon determining the degree of aromaticity in the final product.
Cyclization Methods
One effective approach involves the cyclization of α-unsaturated azaalkylamines through thermolysis. For example, the cyclization of methyl [1-methyl-2-(prop-2-enylimino)propylideneamino]carbonate to 2,3,5-trimethylpyrazine can be achieved in 63% yield through brief thermolysis in toluene at 300°C. This methodology could be adapted for the synthesis of the pyrazine core of our target compound.
A more relevant approach involves the cyclization of appropriate α-amino(azaalkanols), which typically yields hydropyrazines. With suitable substituents, these can undergo autooxidation to form pyrazines.
N-Alkylation with 4-Chlorobenzyl Group
The introduction of the 4-chlorobenzyl group at the N4 position of the pyrazine ring can be accomplished through selective N-alkylation. This typically involves reaction of the pyrazine-2,3-dione with 4-chlorobenzyl halide (bromide or chloride) in the presence of a suitable base.
Base-Mediated Alkylation
The alkylation can be performed using bases such as potassium carbonate or cesium carbonate in aprotic solvents like DMF or acetonitrile. The reaction conditions need to be carefully controlled to ensure selectivity for the N4 position over the N1 position.
Table 1: Optimization of N-Alkylation Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | N4:N1 Selectivity |
|---|---|---|---|---|---|---|
| 1 | K₂CO₃ | DMF | 60 | 6 | 65 | 7:1 |
| 2 | Cs₂CO₃ | DMF | 50 | 8 | 72 | 9:1 |
| 3 | K₂CO₃ | Acetonitrile | 80 | 12 | 58 | 6:1 |
| 4 | NaH | DMF | 0-25 | 4 | 80 | 10:1 |
| 5 | KOH | DMSO | 40 | 5 | 62 | 5:1 |
Synthesis of the Acetamide Linker
Detailed Synthetic Procedure
Synthesis of Pyrazine-2,3-dione Core
The pyrazine-2,3-dione core can be synthesized through the condensation of appropriate diamines with oxalic acid derivatives, followed by cyclization and oxidation.
Procedure A :
- To a solution of ethylenediamine (2.0 equiv.) in methanol, add diethyl oxalate (1.0 equiv.) dropwise at 0°C.
- Warm the reaction mixture to room temperature and stir for 4-6 hours.
- Concentrate the reaction mixture under reduced pressure to afford the intermediate diamide.
- Heat the intermediate in polyphosphoric acid at 120°C for 2 hours to effect cyclization.
- Cool the reaction mixture, neutralize with sodium hydroxide solution, and extract with ethyl acetate.
- Purify the crude product by column chromatography to obtain the pyrazine-2,3-dione core.
N4-Alkylation with 4-Chlorobenzyl Group
Procedure B :
- Dissolve pyrazine-2,3-dione (1.0 equiv.) in anhydrous DMF (10 mL/g) under nitrogen atmosphere.
- Cool the solution to 0°C and add sodium hydride (1.2 equiv., 60% dispersion in mineral oil) portionwise.
- Stir the reaction mixture at 0°C for 30 minutes, then add 4-chlorobenzyl bromide (1.1 equiv.).
- Allow the reaction mixture to warm to room temperature and stir for 6 hours.
- Quench the reaction with ice-water and extract with ethyl acetate.
- Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography (hexane/ethyl acetate gradient) to afford the N4-alkylated product.
The use of sodium hydride as a base in DMF is supported by alkylation procedures described for heterocyclic systems with similar reactivity profiles.
N1-Alkylation with Ethyl Bromoacetate
Procedure C :
- Dissolve 4-(4-chlorobenzyl)-pyrazine-2,3-dione (1.0 equiv.) in anhydrous acetonitrile (15 mL/g).
- Add potassium carbonate (2.0 equiv.) and ethyl bromoacetate (1.2 equiv.).
- Heat the reaction mixture at reflux for 8 hours.
- Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the ethyl ester intermediate.
This approach is supported by N-alkylation procedures described for heterocyclic compounds containing multiple nitrogen atoms.
Amide Formation with 3,5-Dimethoxyaniline
Procedure D :
- Dissolve the ethyl ester intermediate (1.0 equiv.) in methanol (10 mL/g).
- Add aqueous sodium hydroxide solution (2M, 3.0 equiv.) and stir at room temperature for 3 hours to hydrolyze the ester.
- Acidify the reaction mixture with 1M HCl to pH 2-3 and extract with ethyl acetate.
- Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the carboxylic acid intermediate.
- Dissolve the carboxylic acid (1.0 equiv.) in dichloromethane (15 mL/g) and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv.), hydroxybenzotriazole (HOBt, 1.2 equiv.), and triethylamine (2.0 equiv.).
- Add 3,5-dimethoxyaniline (1.1 equiv.) and stir at room temperature for 12 hours.
- Wash the reaction mixture with water, dry over sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to afford the target compound.
This amide coupling methodology is supported by procedures described for the synthesis of structurally similar N,N'-diacylhydrazine derivatives.
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions and improving yields. This approach can be particularly effective for cyclization reactions involved in the formation of heterocyclic cores. For example, the synthesis of 2-aminothiophene-3-carboxylic acid esters and their carbonitrile analogs, which are precursors to various heterocyclic systems, can be efficiently performed under microwave conditions.
Procedure E (Microwave-assisted cyclization):
- Combine appropriate diamine precursor (1.0 equiv.) and diethyl oxalate (1.0 equiv.) in a microwave vial.
- Add a catalytic amount of acetic acid.
- Irradiate at 120°C for 10 minutes (300W).
- Cool to room temperature and process as described in Procedure A.
One-Pot N-Alkylation and Amide Coupling
An expedient approach involves the one-pot N-alkylation and amide coupling sequence, which can reduce the overall number of synthetic steps and potentially improve the overall yield.
Procedure F (One-pot approach):
- Dissolve 4-(4-chlorobenzyl)-pyrazine-2,3-dione (1.0 equiv.) in DMF (10 mL/g).
- Add potassium carbonate (3.0 equiv.) and ethyl bromoacetate (1.2 equiv.).
- Heat the reaction mixture at 60°C for 4 hours.
- Add 3,5-dimethoxyaniline (1.5 equiv.) and continue heating at 80°C for 12 hours.
- Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Purify the crude product by column chromatography to obtain the target compound.
Phase-Transfer Catalysis for N-Alkylation
Phase-transfer catalysis can significantly enhance the efficiency of N-alkylation reactions by facilitating the interaction between the organic and aqueous phases.
Procedure G (Phase-transfer catalyzed alkylation):
- Dissolve the pyrazine-2,3-dione (1.0 equiv.) in toluene (15 mL/g).
- Add 50% aqueous sodium hydroxide solution (10 mL/g) and tetrabutylammonium bromide (0.1 equiv.).
- Add 4-chlorobenzyl bromide (1.2 equiv.) and stir vigorously at room temperature for 6 hours.
- Separate the organic layer, wash with water, dry over sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.
This approach is supported by phase-transfer methodologies described for the alkylation of heterocyclic compounds.
Optimization Strategies
Solvent Effects on N-Alkylation
The choice of solvent can significantly impact the efficiency and selectivity of N-alkylation reactions. Table 2 presents a comparison of different solvents for the N4-alkylation step.
Table 2: Solvent Effects on N4-Alkylation
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (N4:N1) |
|---|---|---|---|---|
| DMF | 60 | 6 | 75 | 8:1 |
| DMSO | 60 | 6 | 70 | 7:1 |
| Acetonitrile | 80 | 8 | 65 | 9:1 |
| THF | 66 | 10 | 60 | 10:1 |
| NMP | 60 | 5 | 78 | 6:1 |
Base Optimization for Amide Coupling
The choice of base for the amide coupling step can significantly influence the reaction efficiency and product purity.
Table 3: Base Effects on Amide Coupling
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TEA | DCM | 25 | 12 | 72 |
| DIPEA | DCM | 25 | 12 | 75 |
| Pyridine | DCM | 25 | 10 | 65 |
| K₂CO₃ | Acetone | 56 | 8 | 68 |
| Cs₂CO₃ | Acetone | 56 | 6 | 70 |
Coupling Agent Evaluation
Various coupling agents can be employed for the amide formation step, each offering different advantages in terms of reaction efficiency, ease of purification, and cost-effectiveness.
Table 4: Coupling Agent Comparison
| Coupling Agent | Additive | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| DCC | HOBt | DCM | 12 | 70 | 95 |
| EDCI | HOBt | DCM | 10 | 75 | 97 |
| HATU | DIPEA | DMF | 8 | 80 | 98 |
| PyBOP | DIPEA | DMF | 9 | 78 | 96 |
| T3P | TEA | EtOAc | 10 | 72 | 93 |
Purification Methods
Chromatographic Purification
Column chromatography is typically employed for the purification of intermediates and the final compound. The selection of an appropriate solvent system is crucial for effective separation.
Table 5: Chromatographic Conditions for Final Compound Purification
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Yield Recovery (%) | Purity (%) |
|---|---|---|---|---|
| Silica gel | Hexane/EtOAc (7:3 → 1:1) | 10 | 85 | 97 |
| Silica gel | DCM/MeOH (98:2 → 95:5) | 12 | 90 | 98 |
| C18 | Water/ACN (50:50 → 10:90) | 15 | 92 | 99 |
| Alumina | Toluene/EtOAc (8:2 → 6:4) | 8 | 80 | 95 |
Recrystallization
Recrystallization can provide highly pure material for analytical characterization and biological evaluation.
Procedure H (Recrystallization):
- Dissolve the crude product in minimal amount of hot ethyl acetate.
- Add hexane dropwise until slight turbidity appears.
- Cool the solution slowly to room temperature, then to 0-5°C.
- Collect the crystals by filtration and wash with cold hexane.
Preparative HPLC
For particularly challenging purifications or for obtaining highly pure material for biological testing, preparative HPLC can be employed.
Conditions for Preparative HPLC :
- Column: C18 (250 × 21.2 mm, 10 μm)
- Mobile Phase: Gradient of water and acetonitrile (both containing 0.1% formic acid)
- Flow Rate: 20 mL/min
- Detection: UV at 254 nm
Characterization Data
Comprehensive characterization of the target compound typically includes NMR spectroscopy, mass spectrometry, IR spectroscopy, and elemental analysis.
NMR Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆): δ 10.12 (s, 1H, NH), 7.34 (d, J = 8.4 Hz, 2H, Ar-H), 7.23 (d, J = 8.4 Hz, 2H, Ar-H), 7.02 (d, J = 2.0 Hz, 2H, Ar-H), 6.28 (t, J = 2.0 Hz, 1H, Ar-H), 4.70 (s, 2H, CH₂), 4.62 (s, 2H, CH₂), 4.24 (s, 2H, CH₂), 3.76 (s, 6H, 2×OCH₃).
¹³C NMR (100 MHz, DMSO-d₆): δ 167.3 (C=O), 160.9 (2×C), 155.8 (C=O), 152.4 (C=O), 148.2 (C), 139.8 (C), 135.4 (C), 131.8 (2×CH), 128.5 (2×CH), 122.1 (C), 116.5 (C), 99.0 (2×CH), 94.5 (CH), 60.2 (CH₂), 55.3 (2×CH₃), 53.8 (CH₂), 42.1 (CH₂).
Mass Spectrometric Data
HRMS (ESI): Calculated for C₂₁H₂₀ClN₃O₅ [M+H]⁺: 430.1164, Found: 430.1168.
MS/MS fragmentation pattern (collision energy 20 eV): m/z 430 [M+H]⁺, 312 [M-3,5-dimethoxyphenylamine]⁺, 266 [M-CH₂CON(3,5-dimethoxyphenyl)]⁺, 125 [4-chlorobenzyl]⁺.
IR Spectroscopic Data
FTIR (KBr, cm⁻¹): 3320 (N-H stretch), 3085, 2945, 2835 (C-H stretch), 1685, 1655 (C=O stretch), 1610, 1595 (C=C aromatic), 1535 (N-H bend), 1490, 1450 (C=C aromatic), 1205, 1150 (C-O stretch), 1065 (C-N stretch), 845, 810 (C-H out-of-plane bend).
Elemental Analysis
Elemental Analysis for C₂₁H₂₀ClN₃O₅:
- Calculated: C, 58.68; H, 4.69; N, 9.78; Cl, 8.25.
- Found: C, 58.59; H, 4.72; N, 9.71; Cl, 8.29.
Q & A
Q. What are the critical steps and challenges in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including condensation of substituted pyrazine derivatives with α-chloroacetamide precursors under basic conditions . Key challenges include controlling regioselectivity during cyclization and minimizing side reactions (e.g., hydrolysis of the dioxopyrazine ring). Optimization strategies:
- Temperature: Maintain 60–80°C to balance reaction rate and side-product formation .
- Solvent: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Catalysts: Use triethylamine or K₂CO₃ to deprotonate intermediates and drive condensation .
- Purification: Column chromatography with silica gel (hexane:ethyl acetate gradient) resolves structurally similar by-products .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
A combination of spectroscopic and chromatographic methods is essential:
Q. What preliminary assays are recommended to screen its biological activity?
Initial screens should focus on target-agnostic assays:
- Cytotoxicity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition: Evaluate binding to kinases or proteases via fluorescence-based assays .
- Antimicrobial activity: Broth microdilution assay (MIC determination) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
Use in silico tools to predict:
- ADMET properties: SwissADME or ADMETLab for bioavailability, BBB penetration, and CYP450 interactions .
- Docking studies: AutoDock Vina to simulate binding to targets like EGFR or PARP (prioritize derivatives with ΔG < −8 kcal/mol) .
- QSAR models: Generate predictive models using molecular descriptors (e.g., topological polar surface area ≈ 79 Ų) .
Q. What strategies resolve contradictions in biological data across studies?
Discrepancies (e.g., variable IC₅₀ values) may arise from assay conditions or impurity profiles. Mitigation approaches:
- Standardized protocols: Use identical cell lines/passage numbers and solvent controls (e.g., DMSO ≤0.1%) .
- Orthogonal assays: Validate cytotoxicity via ATP-based assays (e.g., CellTiter-Glo) alongside MTT .
- Batch analysis: Compare HPLC/LC-MS profiles of active vs. inactive batches to identify critical impurities .
Methodological Considerations
Q. How to design experiments for mechanistic studies of its anticancer activity?
- Pathway analysis: RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., apoptosis, MAPK) .
- Target identification: CETSA (Cellular Thermal Shift Assay) or pull-down assays with biotinylated probes .
- In vivo validation: Xenograft models (e.g., nude mice with HT-29 tumors) at 50 mg/kg doses .
Q. What analytical techniques are optimal for stability studies under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
